molecular formula C19H17NO4 B2428810 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one CAS No. 898411-51-3

5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one

Cat. No. B2428810
CAS RN: 898411-51-3
M. Wt: 323.348
InChI Key: APIOJVQSMBKENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of isoquinoline derivatives, including compounds similar to 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one, have been extensively studied due to their potential applications in medicinal chemistry and organic synthesis. For example, the synthesis of isoquinolone alkaloids from endophytic fungi, as reported by Ma et al. (2017), highlights the importance of these compounds in developing new antibacterial and antifungal agents. Their research demonstrates the chemical diversity and biological relevance of isoquinoline derivatives in natural product synthesis and drug discovery (Ma et al., 2017).

Pudjiastuti et al. (2010) also contribute to the understanding of benzylisoquinoline alkaloids, offering insights into their structural properties through comprehensive NMR, UV, IR, and HRESIMS analysis. This work emphasizes the significance of such compounds in exploring natural products' chemical space and their potential applications (Pudjiastuti et al., 2010).

Pharmacological Applications

The pharmacological evaluation of tetrahydroisoquinoline derivatives, as discussed by Kubota et al. (2003), showcases the potential therapeutic uses of isoquinoline compounds. Their research on specific bradycardic agents that inhibit I(f) channels suggests that modifications to the isoquinoline scaffold can lead to significant pharmacological effects, indicating the versatility of these structures in drug development (Kubota et al., 2003).

Biological Evaluation and Potential Therapeutics

The study by Sunderland et al. (2011) on the synthesis of isoquinolin-1-ones and their identification as selective inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2) further exemplifies the therapeutic relevance of isoquinoline derivatives. This research highlights the potential of such compounds in targeting specific biological pathways, opening new avenues for the treatment of diseases related to PARP-2 activity (Sunderland et al., 2011).

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .

Mode of Action

This interaction could potentially lead to the release of serotonin, a neurotransmitter that plays a key role in mood regulation .

Biochemical Pathways

Given its potential role as a serotonin releasing agent, it could be involved in the serotonin pathway . This pathway plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite.

Pharmacokinetics

Similar compounds have been found to have good kinetic solubilities and were metabolically stable in vitro . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

Based on the potential role of similar compounds as serotonin releasing agents, it could potentially lead to an increase in serotonin levels in the brain . This could result in mood elevation and other physiological changes associated with increased serotonin activity.

properties

IUPAC Name

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-20-11-10-15-16(19(20)22)4-3-5-18(15)24-12-17(21)13-6-8-14(23-2)9-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIOJVQSMBKENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.